molecular formula C12H15ClN4S B2559954 4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-16-7

4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2559954
CAS No.: 750599-16-7
M. Wt: 282.79
InChI Key: BNCKTFLUZGKERK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-3-thiosemicarbazone. This intermediate is then cyclized using acetic acid and sodium acetate to yield the desired triazole derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can produce a variety of triazole derivatives with different functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. Additionally, the compound’s thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol
  • Chlorphenamine Impurity D: α-(4-Chlorophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile hydrochloride

    Chlorpheniramine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol, also known by its CAS number 870982-60-8, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antifungal, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN4SC_{12}H_{15}ClN_{4}S with a molecular weight of 282.79 g/mol. The presence of the triazole ring and thiol group contributes to its biological activity. The chemical structure can be represented as follows:

Structure 4 4 chlorophenyl 5 1 dimethylamino ethyl 4H 1 2 4 triazole 3 thiol\text{Structure }\text{4 4 chlorophenyl 5 1 dimethylamino ethyl 4H 1 2 4 triazole 3 thiol}

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that at a concentration of 125 µg/mL, several derivatives showed activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Pathogen
Compound A31.25E. coli
Compound B62.5S. aureus
Compound C31.25P. aeruginosa
Compound D62.5C. albicans

Antifungal Activity

The compound also shows promising antifungal activity. Recent studies have highlighted that triazole derivatives are effective against fungal infections due to their mechanism of inhibiting ergosterol biosynthesis by targeting cytochrome P450 enzymes . For instance, compounds containing halogen substituents demonstrated enhanced antifungal efficacy against Candida albicans and Aspergillus fumigatus, with MIC values as low as 0.25 µg/mL for certain derivatives .

Table 2: Antifungal Activity of Selected Triazole Derivatives

CompoundMIC (µg/mL)Fungal Strain
Compound E0.25A. fumigatus
Compound F0.5C. albicans
Compound G1.0C. neoformans

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards melanoma cells compared to normal cells in vitro . The mechanism involves inducing apoptosis in cancer cells while sparing healthy cells, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity Evaluation
In one notable study, the compound was tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their structural features. Substitutions on the triazole ring and thiol group can significantly influence their pharmacological properties:

  • Chlorine Substitution : Enhances antimicrobial activity.
  • Dimethylamino Group : Contributes to increased cytotoxicity against cancer cells.
  • Thiol Group : Plays a crucial role in the interaction with biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4S/c1-8(16(2)3)11-14-15-12(18)17(11)10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCKTFLUZGKERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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